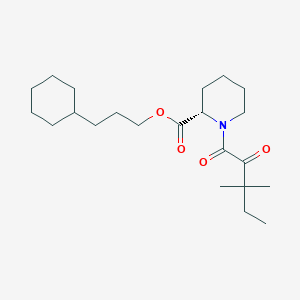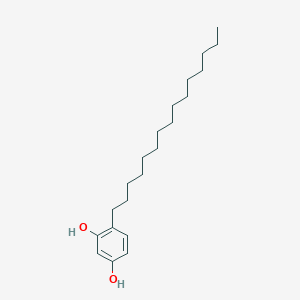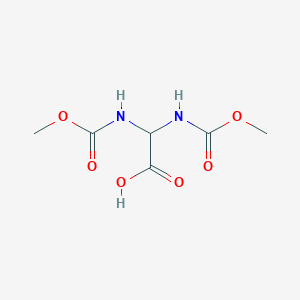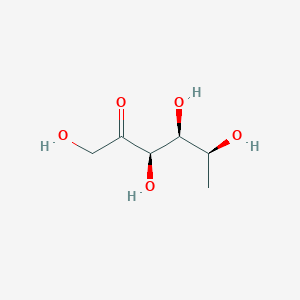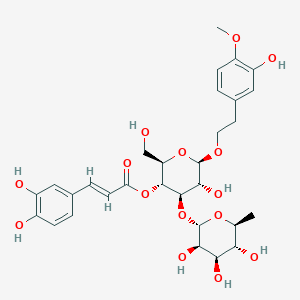
Jionoside D
Übersicht
Beschreibung
Jionoside D, also known as Cistanoside C, is a natural compound primarily found in the roots of Rehmannia glutinosa var. purpurea and Clerodendron trichotomum. It belongs to the class of hydroxycinnamic acid esters of phenethylalcohol glycosides. This compound has garnered attention due to its significant antioxidant properties, which include scavenging intracellular reactive oxygen species and inhibiting lipid peroxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Jionoside D typically involves extraction from natural sources. The process begins with the crushing of the raw material, followed by soaking in water or an organic solvent such as methanol. The active ingredients are then extracted through a series of steps including extraction, filtration, and concentration. Finally, the compound is purified using column chromatography, gel filtration, and crystallization to obtain high-purity this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar extraction and purification process but on a larger scale. The raw materials are processed in large extraction tanks, and the solvents used are often recycled to minimize waste. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Jionoside D undergoes several types of chemical reactions, including:
Oxidation: this compound exhibits antioxidant properties by scavenging free radicals and reactive oxygen species.
Reduction: It can reduce the number of apoptotic cells induced by hydrogen peroxide.
Substitution: The compound can participate in substitution reactions involving its phenolic hydroxyl groups
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.
Reduction: Conditions often involve the presence of cellular antioxidant enzymes such as superoxide dismutase and catalase
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which retain its antioxidant properties and contribute to its biological activities .
Wissenschaftliche Forschungsanwendungen
Jionoside D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging activities.
Biology: Investigated for its protective effects on cells exposed to oxidative stress, such as Chinese hamster lung fibroblast cells.
Medicine: Explored for its potential therapeutic applications in treating diseases associated with oxidative stress, including inflammation, aging, cancer, arteriosclerosis, hypertension, and diabetes.
Industry: Utilized in the development of natural antioxidant formulations for pharmaceuticals and nutraceuticals .
Wirkmechanismus
Jionoside D exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound also enhances the activities of cellular antioxidant enzymes such as superoxide dismutase and catalase, which further contribute to its protective effects. The molecular targets and pathways involved include the reduction of apoptotic cells and the enhancement of cellular antioxidant defenses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cistanoside A
- Cistanoside B
- Verbascoside
- Echinacoside
Uniqueness of Jionoside D
Compared to other similar compounds, this compound stands out due to its potent antioxidant properties and its ability to protect cells from oxidative stress. Its unique combination of hydroxycinnamic acid esters and phenethylalcohol glycosides contributes to its high efficacy in scavenging free radicals and enhancing cellular antioxidant defenses .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-4-7-20(40-2)19(34)12-16)43-21(13-31)27(28)44-22(35)8-5-15-3-6-17(32)18(33)11-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQLGHCWJNLUKK-CPPDSBOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



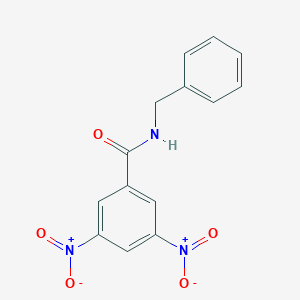

![1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE](/img/structure/B173767.png)
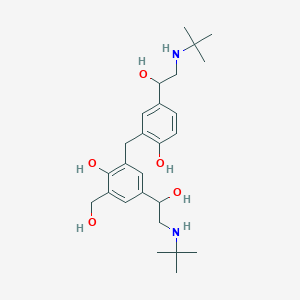
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)
